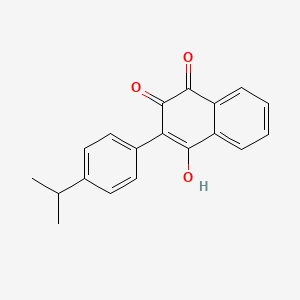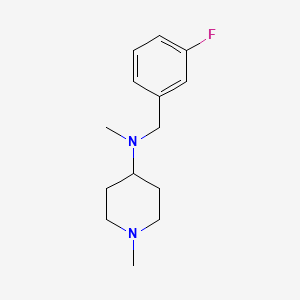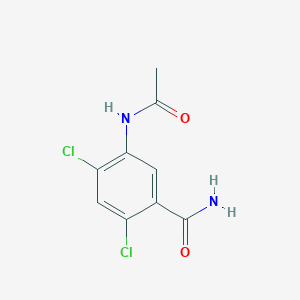
2-hydroxy-3-(4-isopropylphenyl)naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-3-(4-isopropylphenyl)naphthoquinone, also known as plumbagin, is a naturally occurring compound found in the roots of several plants, including Plumbago zeylanica. It has been used for centuries in traditional medicine for its anti-inflammatory, anti-microbial, and anti-tumor properties. In recent years, plumbagin has gained attention from the scientific community for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone is complex and involves multiple pathways. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Plumbagin also inhibits the activity of several enzymes involved in cancer cell proliferation and survival, including topoisomerase II, NF-κB, and STAT3.
Biochemical and Physiological Effects:
Plumbagin has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in inflammation and immune response, including COX-2 and iNOS. Plumbagin also has anti-microbial properties, inhibiting the growth of several bacterial and fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone in lab experiments include its low toxicity and high specificity for cancer cells. Plumbagin has also been found to have synergistic effects with other anti-cancer agents, increasing their efficacy. However, 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone has limited solubility in water, making it difficult to administer in vivo. It also has poor bioavailability, limiting its effectiveness in some cases.
Orientations Futures
Future research on 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone should focus on improving its solubility and bioavailability, as well as identifying the optimal dosage and administration method for its therapeutic use. Additional studies should also investigate the potential of 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone in combination with other anti-cancer agents, as well as its effectiveness in treating other diseases, such as inflammation and infection.
Méthodes De Synthèse
The synthesis of 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone involves the oxidation of 2-hydroxy-3-naphthoquinone with iodine in the presence of an acid catalyst, followed by alkylation of the resulting product with isopropyl iodide. This process yields 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone with a purity of over 98%.
Applications De Recherche Scientifique
Plumbagin has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Plumbagin has also been found to inhibit the growth and metastasis of cancer cells by targeting multiple signaling pathways involved in tumor progression.
Propriétés
IUPAC Name |
4-hydroxy-3-(4-propan-2-ylphenyl)naphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-11(2)12-7-9-13(10-8-12)16-17(20)14-5-3-4-6-15(14)18(21)19(16)22/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIWIVIEKYWKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-methyl-1H-tetrazole](/img/structure/B5660754.png)

![1-methyl-4-[1-(2-phenylethyl)-4-piperidinyl]-1,4-diazepane](/img/structure/B5660770.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide](/img/structure/B5660775.png)
![N-(3-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5660781.png)
![6-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1,6-naphthyridin-5(6H)-one](/img/structure/B5660783.png)

![2-anilino-N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-5-pyrimidinecarboxamide](/img/structure/B5660798.png)
![2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5660801.png)

acetic acid](/img/structure/B5660826.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5660841.png)

![1-{5-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]-2-thienyl}ethanone](/img/structure/B5660867.png)